

Salbutamol-D3: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Salbutamol-D3

Cat. No.: B1282054

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For researchers, scientists, and professionals in drug development, **Salbutamol-D3** serves as a critical analytical tool. This deuterated analog of Salbutamol is primarily utilized as an internal standard for the precise quantification of Salbutamol in biological matrices. This guide provides an in-depth look at its core properties, analytical applications, and the biochemical pathways it influences.

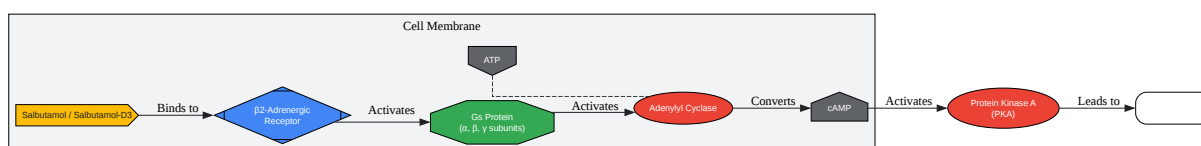
Core Physicochemical Properties

Salbutamol-D3, also known as (±)-Albuterol-d3, is a stable isotope-labeled version of Salbutamol. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays.

| Property | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 1219798-60-3 | [1] [2] [3] [4] [5] |
| Molecular Formula | C ₁₃ H ₁₈ D ₃ NO ₃ | |
| Molecular Weight | 242.33 g/mol | |
| Synonyms | (±)-Albuterol-d3, (±)-Salbutamol-d3, DL-Salbutamol-d3 | |

β2-Adrenergic Receptor Signaling Pathway

Salbutamol is a short-acting β 2-adrenergic receptor agonist. Upon binding, it activates the β 2-adrenergic receptor, which is coupled to a stimulatory G protein (Gs). This initiates a signaling cascade that leads to the relaxation of smooth muscle, particularly in the airways. The key steps are the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and other downstream effectors, resulting in smooth muscle relaxation.



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Caption: β 2-Adrenergic Receptor Signaling Cascade.

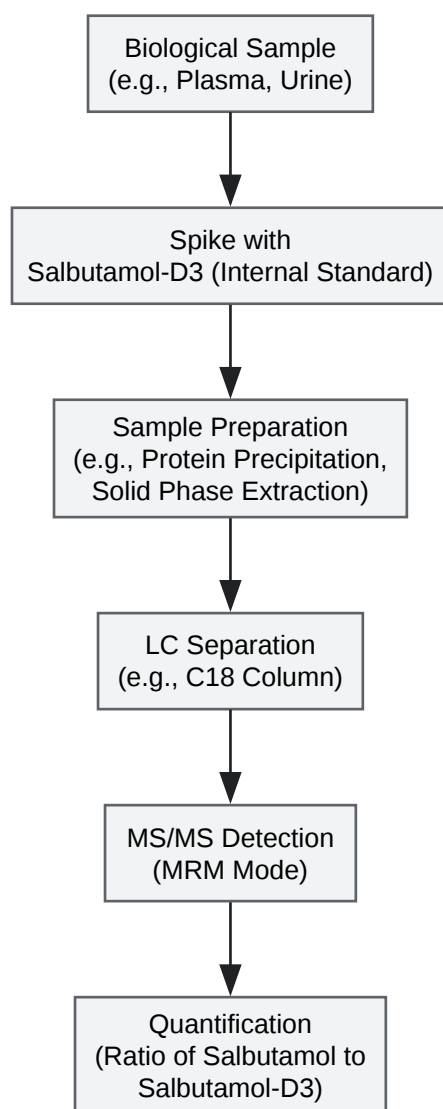
In some cellular contexts, such as gastric cancer cells, Salbutamol has been shown to promote tumorigenesis through the β 2-AR/ERK/EMT pathway.

Experimental Protocols: Quantification of Salbutamol using Salbutamol-D3

Salbutamol-D3 is extensively used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Salbutamol in biological samples like plasma and urine.

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Salbutamol.



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Caption: LC-MS/MS Quantification Workflow.

Detailed Methodology for Plasma Samples

This protocol is adapted from a validated LC-MS/MS method for the determination of Salbutamol in human plasma.

1. Sample Preparation (Protein Precipitation):

- To a 100 μ L aliquot of human plasma, add a known concentration of **Salbutamol-D3** as the internal standard.

- Add 300 μL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.

2. Liquid Chromatography Conditions:

- Column: A C18 column (e.g., Luna C18, 2.1 mm \times 150 mm, 5 μm) is typically used.
- Mobile Phase: An isocratic mobile phase consisting of methanol and water (often with additives like ammonium acetate and formic acid) is employed.
- Flow Rate: A typical flow rate is 0.5 mL/min.
- Injection Volume: 10 μL .

3. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Precursor \rightarrow Product Ion Transitions:
 - Salbutamol: m/z 240.1 \rightarrow 148.1
 - **Salbutamol-D3**: m/z 243.1 \rightarrow 151.0

4. Quantification:

- A calibration curve is constructed by plotting the peak area ratio of Salbutamol to **Salbutamol-D3** against the concentration of Salbutamol standards.

- The concentration of Salbutamol in the unknown samples is then determined from this calibration curve.

Methodology for Urine Samples

For urine samples, a "dilute-and-shoot" method can be employed, which simplifies the sample preparation process.

1. Sample Preparation:

- Fortify a urine sample with a known concentration of deuterated Salbutamol (e.g., **Salbutamol-D3** or Salbutamol-D6).
- Directly inject an aliquot (e.g., 10 μ L) of the fortified urine into the LC-MS/MS system without further extraction.

2. LC-MS/MS Conditions:

- The LC and MS conditions are generally similar to those used for plasma analysis, with adjustments to the gradient and MRM transitions as needed. For instance, suitable ion transitions for Salbutamol and d6-Salbutamol in urine are m/z 240/148 and m/z 246/148, respectively.

This simplified approach is often suitable for doping control analysis where high concentrations of Salbutamol may be present.

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